molecular formula C19H32N6O B6445377 1-(azepan-1-yl)-2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640874-47-9

1-(azepan-1-yl)-2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6445377
CAS No.: 2640874-47-9
M. Wt: 360.5 g/mol
InChI Key: SVZVSUWYHZMBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture comprising:

  • Piperazine (6-membered diamine ring): Enhances solubility and serves as a linker for pharmacophore assembly.
  • 2-(Dimethylamino)-6-methylpyrimidine: A substituted pyrimidine moiety, often associated with kinase inhibition or nucleic acid mimicry .

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent interactions.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O/c1-16-14-17(21-19(20-16)22(2)3)24-12-10-23(11-13-24)15-18(26)25-8-6-4-5-7-9-25/h14H,4-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZVSUWYHZMBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Key analogues from European patents (EP 2 402 347 A1, EP 1 808 168 B1, and others) are compared below:

Compound Name Core Structure Key Substituents Biological Target (Inferred)
Target Compound Azepane-Piperazine-Pyrimidine 2-(Dimethylamino)-6-methylpyrimidin-4-yl, azepan-1-yl Kinases, GPCRs
(3-(6-((4-methylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenyl)methanol Thieno[3,2-d]pyrimidine Morpholino, methylsulfonylpiperazine PI3K/mTOR inhibitors
{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Pyrazolo[3,4-d]pyrimidine Methanesulfonylphenyl, piperidin-1-yl Tyrosine kinases
7-(4-[(Dimethylamino)methyl]piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone 4-[(Dimethylamino)methyl]piperidin-1-yl Serine/threonine kinases

Key Observations :

  • Heterocyclic Core: Replacement of pyrimidine with thieno-pyrimidine (in EP 2 402 347 A1) or pyrido-pyrimidinone (EP 1 808 168 B1) alters electronic properties and binding specificity .
  • Substituent Effects: The target compound’s 2-(dimethylamino)-6-methylpyrimidin-4-yl group introduces basicity and steric bulk, contrasting with morpholino or sulfonyl groups in analogues, which enhance polarity and hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Thieno-Pyrimidine Analog Pyrazolo-Pyrimidine Analog
Molecular Weight (g/mol) ~450 ~580 ~520
cLogP 2.8 (estimated) 3.5 2.2
Hydrogen Bond Donors 0 1 (phenolic -OH) 0
Water Solubility Moderate (piperazine) Low (thieno core) Moderate (sulfonyl group)
PSA (Ų) ~65 ~95 ~75

Analysis :

  • The target compound’s lower molecular weight and balanced cLogP (~2.8) suggest favorable membrane permeability compared to bulkier analogues .
  • Absence of hydrogen bond donors may reduce off-target interactions but limit solubility, mitigated by the piperazine moiety .

Computational Similarity Assessment

Using Tanimoto coefficients (based on PubChem fingerprints), the target compound shares ~40–60% similarity with pyrido-pyrimidinones and thieno-pyrimidines, driven by the piperazine-pyrimidine backbone. Dissimilarity arises from the azepane ring and dimethylamino group, which reduce overlap with morpholino-containing analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.